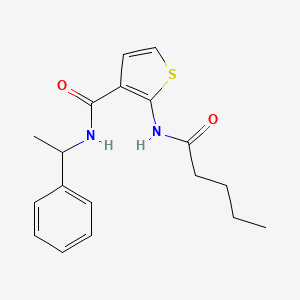

2-(pentanoylamino)-N-(1-phenylethyl)-3-thiophenecarboxamide

Übersicht

Beschreibung

The compound of interest belongs to a class of organic molecules that feature a thiophene ring, an amide linkage, and a pentanoyl group. Such compounds often exhibit interesting chemical and physical properties, making them valuable in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

While direct synthesis information for this specific compound is not available, related research suggests that thiophene carboxamide derivatives can be synthesized through condensation reactions involving thiophene-2-carboxylic acid (or its derivatives) with amides or amines under dehydration conditions (Ahmed, 2007). Cyclization and polymerization methods may also be applicable for structurally similar compounds (Rodríguez et al., 1997).

Molecular Structure Analysis

X-ray crystallography and spectroscopy techniques are pivotal in determining the molecular structure of thiophene derivatives. The molecular structure, including bond lengths and angles, can significantly influence the compound's reactivity and physical properties. For instance, the crystal structure of related thiophene carboxamide derivatives has been elucidated to reveal intra and intermolecular hydrogen bonding patterns, which are critical for understanding the compound's stability and interactions (Vasu et al., 2003).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Research into thiophene-3-carboxamide derivatives, such as those structurally related to 2-(pentanoylamino)-N-(1-phenylethyl)-3-thiophenecarboxamide, has demonstrated antibacterial and antifungal properties. The specific interactions of these compounds with bacterial and fungal cells, as well as the mechanism behind their bioactivity, are areas of ongoing study. Such derivatives offer a promising avenue for the development of new antimicrobial agents (Vasu et al., 2003).

Synthesis and Characterization of Novel Compounds

The synthesis of new compounds utilizing thiophene carboxamide derivatives showcases the chemical versatility and potential for generating a wide array of molecules with varied biological activities. These synthetic pathways contribute to the expansion of medicinal chemistry and the development of new therapeutic agents (Hamdi M. Hassneen & Tayseer A. Abdallah, 2003).

Tyrosinase Inhibition and Transportation Behavior

Novel β-enamino thiosemicarbazide derivatives, including those similar in function to 2-(pentanoylamino)-N-(1-phenylethyl)-3-thiophenecarboxamide, have been synthesized and characterized for their tyrosinase inhibition activity. These compounds have shown significant inhibitory effects, suggesting potential applications in the treatment of conditions associated with melanin overproduction, such as hyperpigmentation disorders. The transportation behavior of these compounds in biological systems also provides insights into their bioavailability and mechanism of action (O. Chaves et al., 2018).

Polymerization and Catalytic Applications

The interaction of thiophene derivatives with various catalysts and their subsequent polymerization or cyclotrimerization reactions reveal the potential of these compounds in materials science. They can lead to the development of new polymeric materials with specific optical, electrical, or mechanical properties. This research area explores the boundaries between organic chemistry and materials engineering, aiming to create innovative materials for various industrial applications (J. Rodríguez et al., 1997).

Heterocyclic Synthesis

The use of thiophene-2-carboxamide in the synthesis of heterocyclic compounds highlights its role in expanding the repertoire of heterocyclic chemistry. These activities underscore the importance of thiophene derivatives in the discovery and development of new pharmaceuticals with potential antibacterial and antifungal properties. The exploration of these compounds contributes to the ongoing search for novel therapeutic agents (G. Ahmed, 2007).

Eigenschaften

IUPAC Name |

2-(pentanoylamino)-N-(1-phenylethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-3-4-10-16(21)20-18-15(11-12-23-18)17(22)19-13(2)14-8-6-5-7-9-14/h5-9,11-13H,3-4,10H2,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYQJMNYCPTHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CS1)C(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pentanoylamino)-N-(1-phenylethyl)thiophene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4584989.png)

![2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4584994.png)

![N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4585010.png)

![3-[3-(2-biphenylyloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4585012.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4585014.png)

![N-(4-methylphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4585021.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4585024.png)

![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4585035.png)

![2-ethyl 4-methyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4585042.png)

![2-methyl-3-phenyl-5-(3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4585050.png)

![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4585066.png)